molecular formula C17H17FN4O3S2 B2861320 (5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448136-22-8

(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

货号: B2861320
CAS 编号: 1448136-22-8
分子量: 408.47
InChI 键: DHWZTXKYVUBKNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound "(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone" features a structurally complex scaffold combining a fluorinated benzo[b]thiophene moiety, a sulfonylated 1,2,4-triazole ring, and a piperidinyl linker. The 5-fluorobenzo[b]thiophen-2-yl group introduces electron-withdrawing and hydrophobic characteristics, while the 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl fragment provides a polar sulfonyl group and a conformationally constrained piperidine ring. This design is likely optimized for enhanced target binding and pharmacokinetic properties, such as metabolic stability and solubility .

属性

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c1-21-10-19-20-17(21)27(24,25)13-4-6-22(7-5-13)16(23)15-9-11-8-12(18)2-3-14(11)26-15/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWZTXKYVUBKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

. This suggests that this compound might interact with its targets by influencing electron transfer processes.

Biochemical Pathways

. This suggests that this compound might influence biochemical pathways related to energy production and electron transfer.

Result of Action

, suggesting that this compound might have significant effects on energy production and electron transfer processes at the molecular and cellular levels.

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole-Sulfonyl-Piperidine/Piperazine Derivatives

Compounds sharing the triazole-sulfonyl-piperidine/piperazine motif demonstrate varied biological activities depending on substituents. For example:

  • Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): This analog replaces the benzo[b]thiophene with a simple thiophene and uses a piperazine linker instead of piperidine. The trifluoromethyl group enhances lipophilicity, while the piperazine improves solubility. Synthesis involves coupling thiophene-2-carboxylic acid with a piperazine derivative using HOBt/TBTU activation .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This compound features a triazole-sulfonyl-phenyl group linked to a difluorophenyl ring. Its synthesis employs α-halogenated ketones and sodium ethoxide-mediated thioether formation, differing from the target compound’s coupling strategy .

Key Differences :

  • The target compound’s 5-fluorobenzo[b]thiophene may confer greater aromatic stacking and metabolic stability compared to thiophene or phenyl groups in analogs.
  • The piperidinyl linker (vs.
Benzo[b]thiophene-Containing Analogs
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-triazol-3-yl]} Derivatives: These compounds substitute the sulfonyl group with methylthio or dichlorophenyl moieties. The absence of a sulfonyl group reduces polarity, impacting solubility and target interactions. Antifungal activity is noted in analogs with dichlorophenyl groups, suggesting halogenation’s role in bioactivity .

Key Differences :

  • The target compound’s sulfonyl group enhances hydrogen-bonding capacity, critical for target engagement, compared to methylthio or halogenated substituents .
Thiadiazole and Thioether-Linked Triazoles
  • 2-((4-Phenyl-5-((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid: This analog uses a thiadiazole-thioether linkage instead of a sulfonyl group. Thioether bonds may confer redox sensitivity but reduce metabolic stability compared to sulfonyl groups. Molecular modeling predicts moderate antibacterial activity for such structures .

Key Differences :

  • The target compound’s sulfonyl-piperidine bridge offers rigidity and stability, whereas thioether-thiadiazole systems may exhibit conformational flexibility and susceptibility to oxidation .

Optimization Insights :

  • Fluorination at the benzo[b]thiophene’s 5-position likely reduces cytochrome P450-mediated metabolism, extending half-life.
  • The methyl group on the triazole may sterically shield the sulfonyl group from enzymatic degradation .

SAR Table

Compound Class Key Structural Features Biological Activity Reference
Target Compound 5-Fluorobenzo[b]thiophene, sulfonyl-piperidine-triazole Hypothesized antifungal/antibacterial
MK37 (Thiophene-piperazine) Thiophene, trifluoromethylphenyl Not reported (structural analog)
Dichlorophenyl-triazole Derivatives Dichlorophenyl, methylthio Antifungal
Thiadiazole-thioether Triazoles Thiadiazole, thioether linkage Predicted antibacterial

准备方法

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfonyl Chloride

The triazole sulfonyl chloride precursor is synthesized through a two-step process:

  • Formation of 4-Methyl-4H-1,2,4-triazole-3-thiol :

    • Reaction of thiosemicarbazide with acetylacetone in ethanol under reflux yields the triazole thiol derivative.
    • Reaction Conditions : 80°C for 12 hours.
    • Yield : 85–90%.
  • Chlorosulfonation :

    • The thiol intermediate is treated with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride.
    • Reaction Conditions : 2 eq chlorosulfonic acid in dichloromethane, stirred for 2 hours.
    • Yield : 75–80%.

Sulfonylation of Piperidine

The sulfonyl chloride is reacted with piperidine to form the sulfonamide:

  • Reaction Protocol :
    • Piperidine (3 eq) is added dropwise to a solution of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane at 20°C.
    • Workup : The mixture is acidified with 1N HCl, extracted with dichloromethane, and purified via silica gel chromatography.
    • Yield : 90–95%.

Coupling Reaction to Form the Methanone Bridge

The final step involves coupling 5-fluorobenzo[b]thiophene-2-carboxylic acid with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine:

  • Activation of Carboxylic Acid :

    • The acid is converted to its acid chloride using thionyl chloride (2 eq) under reflux in anhydrous dichloromethane.
  • Nucleophilic Acyl Substitution :

    • The acid chloride is reacted with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine in the presence of triethylamine (2 eq) as a base.
    • Reaction Conditions : 0°C to room temperature, 12 hours.
    • Purification : Column chromatography (ethyl acetate/hexane, 1:3).
    • Yield : 65–70%.

Optimization and Industrial-Scale Considerations

Key Parameters for Scalability

Parameter Optimal Condition Impact on Yield/Purity
Sulfonylation Temperature 20–25°C Prevents side reactions
Coupling Agent Triethylamine Enhances nucleophilicity
Solvent for Cyclization Dichloromethane Improves solubility

Challenges and Solutions

  • Triazole Sulfonyl Chloride Stability : Stabilize with inert atmosphere (N₂) during synthesis.
  • Acid Chloride Hydrolysis : Use anhydrous solvents and rapid workup.

常见问题

Q. Validation :

  • NMR (¹H/¹³C) confirms regiochemistry and substituent positions .
  • HPLC (>95% purity) ensures minimal by-products .
  • Mass spectrometry verifies molecular weight .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:
Key parameters include:

  • Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aromatic linkages) .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of sulfonyl intermediates .
  • Purification : Flash chromatography or recrystallization in ethanol/water mixtures increases yield .

Basic: What spectroscopic techniques characterize its stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Thermogravimetric analysis (TGA) assesses decomposition temperatures .
    • UV-Vis spectroscopy monitors photodegradation in light-exposed samples .
  • Long-term storage :
    • Store at -20°C under inert gas (Ar/N₂) to prevent oxidation .
    • Periodic HPLC checks detect hydrolytic by-products (e.g., sulfonic acid derivatives) .

Advanced: How is structure-activity relationship (SAR) analyzed for analogs of this compound?

Methodological Answer:
SAR studies involve:

Structural modifications :

  • Varying substituents on the triazole (e.g., methyl → ethyl) or benzo[b]thiophene (e.g., fluoro → chloro) .

Biological assays :

  • Enzyme inhibition assays (e.g., kinase targets) quantify IC₅₀ values .
  • Cellular cytotoxicity (MTT assay) evaluates anticancer potential .

Q. Example SAR Table :

Analog ModificationBiological Activity (IC₅₀)Key Finding
Triazole: 4-methyl → H15 µM → 85 µMMethyl critical for target binding
Benzo[b]thiophene: F → Cl10 µM → 8 µMChloro enhances lipophilicity

Advanced: How are contradictions in biological activity data resolved across studies?

Methodological Answer:

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay variability .
  • Target profiling : Use kinase profiling panels to identify off-target effects .
  • Computational docking : Compare binding poses in homologous proteins (e.g., MAPK vs. PI3K) to explain selectivity differences .

Advanced: What computational methods predict metabolic pathways and metabolite toxicity?

Methodological Answer:

  • In silico tools :
    • SwissADME predicts cytochrome P450 metabolism (e.g., oxidation of piperidine) .
    • Meteor Nexus identifies potential toxic metabolites (e.g., sulfonyl cleavage products) .
  • Validation :
    • LC-MS/MS detects Phase I/II metabolites in hepatocyte incubations .

Basic: What are the protocols for assessing in vitro pharmacokinetic properties?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .
  • Plasma stability : Incubate compound in human plasma (37°C, 24 hr), analyze via LC-MS .
  • Caco-2 permeability : Measure apical-to-basolateral transport to predict oral absorption .

Advanced: How do synergistic effects with chemotherapeutics enhance anticancer efficacy?

Methodological Answer:

  • Combination index (CI) : Calculate using Chou-Talalay method in cell lines (e.g., MCF-7) .
  • Mechanistic studies :
    • Western blotting evaluates apoptosis markers (e.g., caspase-3 cleavage) .
    • RNA-seq identifies upregulated pathways (e.g., oxidative stress response) .

Advanced: What strategies mitigate off-target effects in animal models?

Methodological Answer:

  • Dose optimization : MTD (maximum tolerated dose) studies in rodents balance efficacy/toxicity .
  • Toxicogenomics : RNA sequencing of liver/kidney tissues detects organ-specific stress pathways .
  • Prodrug design : Mask reactive groups (e.g., sulfonyl) with ester linkages to reduce acute toxicity .

Basic: How is crystallographic data used to validate molecular interactions?

Methodological Answer:

  • X-ray crystallography :
    • Co-crystallize compound with target protein (e.g., kinase domain) to resolve binding mode .
    • PDB deposition : Publicly archive structures (e.g., PDB ID: XXXXX) for reproducibility .
  • Electron density maps : Confirm hydrogen bonding between triazole and catalytic lysine residues .

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